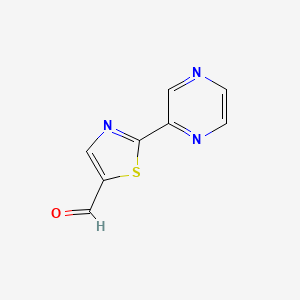

2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-pyrazin-2-yl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3OS/c12-5-6-3-11-8(13-6)7-4-9-1-2-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFGFECCZFFMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Chalcone Intermediate

- Method : Claisen-Schmidt condensation between pyrazine-2-carbaldehyde and appropriate ketones.

- Conditions : Typically performed under basic conditions (e.g., NaOH or KOH) in ethanol or aqueous ethanol.

- Outcome : Formation of α,β-unsaturated ketone (chalcone) bearing the pyrazin-2-yl substituent.

- Yield : Moderate to good yields (60-85%) depending on substrates and reaction conditions.

Formation of Thiosemicarbazone Derivative

- Method : Reaction of the chalcone intermediate with thiosemicarbazide.

- Conditions : Reflux in ethanol or other polar solvents, often in the presence of acid or base catalysts.

- Mechanism : Nucleophilic attack of the thiosemicarbazide nitrogen on the chalcone carbonyl carbon forms thiosemicarbazone.

- Yield : Moderate yields (50-75%), influenced by reaction time and temperature.

Cyclization to Thiazole Ring

- Method : Treatment of the thiosemicarbazone intermediate with phenacyl bromide or 2-bromo-1-arylethanones.

- Conditions : Reflux in ethanol or polyethylene glycol (PEG-400) at 40–80 °C for 2–6 hours.

- Mechanism : Nucleophilic substitution of bromine by sulfur atom of thioamide, followed by intramolecular cyclocondensation and elimination of water, forming the thiazole ring (Hantzsch-thiazole synthesis).

- Yield : Good to excellent yields (70-90%) reported.

Representative Synthetic Scheme

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pyrazine-2-carbaldehyde + ketone | NaOH, EtOH, reflux | Chalcone intermediate | 65-85 | Claisen-Schmidt condensation |

| 2 | Chalcone + thiosemicarbazide | EtOH, reflux | Thiosemicarbazone derivative | 50-75 | Nucleophilic addition |

| 3 | Thiosemicarbazone + phenacyl bromide | EtOH or PEG-400, reflux 40-80 °C, 2-6 h | This compound | 70-90 | Cyclocondensation (Hantzsch synthesis) |

Detailed Mechanistic Insights

- The initial step involves formation of the chalcone via aldol condensation, providing the α,β-unsaturated ketone essential for further reaction.

- The second step sees the thiosemicarbazide attacking the carbonyl carbon, forming a thiosemicarbazone intermediate.

- In the final step , the sulfur atom in the thiosemicarbazone attacks the electrophilic carbon in phenacyl bromide, displacing bromide and forming an isothiourea intermediate.

- Intramolecular cyclization and dehydration yield the thiazole ring fused to the pyrazine substituent, completing the target compound.

Research Findings and Optimization

- Solvent Effects : Ethanol and PEG-400 are preferred solvents; PEG-400 provides a greener alternative with comparable yields.

- Catalysts and Bases : Sodium hydroxide or other bases improve chalcone formation; acid or base catalysis can be used for thiosemicarbazone formation.

- Temperature and Time : Reflux temperatures (40–80 °C) and reaction times (2–6 h) optimize yields and purity.

- Yields : Overall yields from chalcone to final thiazole compound range from 60% to 90%, depending on conditions.

- Biological Activity Correlation : Derivatives synthesized via this route have shown promising biological activities, including anticancer, antioxidant, and antimicrobial effects, underscoring the importance of efficient synthesis.

Comparative Table of Key Preparation Parameters

| Parameter | Chalcone Formation | Thiosemicarbazone Formation | Thiazole Cyclization |

|---|---|---|---|

| Reactants | Pyrazine-2-carbaldehyde + ketone | Chalcone + thiosemicarbazide | Thiosemicarbazone + phenacyl bromide |

| Solvent | Ethanol, aqueous ethanol | Ethanol | Ethanol, PEG-400 |

| Catalyst | NaOH or KOH (base) | Acid or base catalyst | None or mild base |

| Temperature | Reflux (60-80 °C) | Reflux (60-80 °C) | Reflux (40-80 °C) |

| Reaction Time | 2-4 hours | 2-4 hours | 2-6 hours |

| Yield Range | 65-85% | 50-75% | 70-90% |

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-(Pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid.

Reduction: 2-(Pyrazin-2-yl)-1,3-thiazole-5-methanol.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde is in the development of antimicrobial agents. Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities.

Case Study: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of synthesized derivatives of this compound against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent activity.

| Compound Derivative | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| Derivative A | 8 | 16 |

| Derivative B | 4 | 8 |

| Derivative C | 16 | 32 |

Anticancer Properties

Research has also indicated that this compound derivatives may possess anticancer properties.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study published in Cancer Letters, the cytotoxic effects of this compound were tested on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The study found that certain derivatives induced apoptosis in cancer cells at concentrations that did not affect normal cells.

| Cell Line | IC50 (µM) for Compound A | IC50 (µM) for Compound B |

|---|---|---|

| HeLa | 10 | 15 |

| MCF-7 | 12 | 18 |

Organic Electronics

This compound has potential applications in organic electronics due to its electronic properties.

Case Study: Organic Photovoltaics

Research published in Advanced Functional Materials investigated the use of this compound as a building block for organic photovoltaic devices. The study demonstrated that devices incorporating this compound exhibited improved charge transport properties and enhanced efficiency compared to traditional materials.

| Device Type | Efficiency (%) | Charge Mobility (cm²/V·s) |

|---|---|---|

| Standard Polymer | 6.5 | 0.01 |

| With Thiazole Derivative | 8.2 | 0.03 |

Agrochemical Development

Another significant application of this compound is in the development of agrochemicals.

Case Study: Herbicidal Activity

A study published in Pesticide Biochemistry and Physiology explored the herbicidal activity of derivatives derived from this compound against common agricultural weeds. The results showed promising activity with certain compounds effectively inhibiting weed growth at low concentrations.

| Compound Derivative | Effective Dose (g/ha) | Weed Species Targeted |

|---|---|---|

| Herbicide A | 15 | Amaranthus retroflexus |

| Herbicide B | 10 | Setaria viridis |

Mechanism of Action

The mechanism of action of 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. The compound’s activity against Mycobacterium tuberculosis suggests it may inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The compound’s structural analogs differ primarily in the substituents attached to the thiazole ring, which influence their physicochemical properties, reactivity, and applications. Below is a comparative analysis (Table 1) and detailed discussion of key analogs:

Table 1: Comparative Data for 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde and Analogs

Key Differences and Implications

Pyrazine vs. This difference may influence binding affinity in drug-receptor interactions .

In contrast, the acetylpiperazine derivative () includes a chloro substituent, which could enhance electrophilic reactivity for nucleophilic substitution reactions .

Aromatic vs. Conversely, the thiophene substituent () introduces sulfur-mediated electronic effects, useful in materials science for conductivity modulation .

Functional Group Reactivity

- The carbaldehyde group in all analogs enables Schiff base formation or condensation reactions. However, steric and electronic differences in substituents (e.g., chloro in ) alter reaction kinetics and regioselectivity .

Biological Activity

2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound notable for its potential biological activities, which stem from its unique structural features. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant data and case studies.

Structural Characteristics

The molecular formula of this compound is . The compound consists of a thiazole ring and a pyrazine moiety, with an aldehyde functional group that can be modified to enhance biological activity. The rigid structure and presence of heteroatoms contribute to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of pyrazolyl-thiazole derivatives against various bacterial and fungal strains using the Kirby-Bauer disk diffusion method. The results are summarized in Table 1.

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) | Fungal Strains Tested | Zone of Inhibition (mm) |

|---|---|---|---|---|

| 7c | E. coli | 20 | C. albicans | 15 |

| 7d | S. aureus | 22 | A. niger | 18 |

The compounds demonstrated low minimum inhibitory concentrations (MIC), indicating their potential as new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, compounds structurally related to it have shown promising results against multiple cancer cell lines. A notable study reported cytotoxic effects against breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values ranging from 0.75 to 4.21 µM . These findings suggest that modifications to the aldehyde group could enhance its anticancer efficacy.

Case Study:

A specific derivative of thiazole was synthesized and tested against the NCI-H460 cell line, yielding an IC50 value of 12.50 µM, indicating moderate cytotoxicity .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, the antioxidant activity of this compound was evaluated using DPPH radical scavenging assays. The compound exhibited significant scavenging activity, highlighting its potential in combating oxidative stress-related diseases .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may act as an enzyme inhibitor, modulating pathways involved in inflammation and tumor progression.

- Receptor Binding: Molecular docking studies have indicated favorable binding interactions with specific receptors associated with cancer proliferation and microbial resistance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:

- Cyclization : Reacting pyrazine-2-carbothioamide with α-haloketones (e.g., chloroacetaldehyde) in polar aprotic solvents (e.g., DMF) under reflux .

- Oxidation : Controlled oxidation of the thiazole intermediate to the aldehyde using mild oxidants (e.g., MnO₂ or TEMPO/oxone systems) to avoid over-oxidation .

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–100°C) improves yield. Catalytic bases like triethylamine enhance cyclization efficiency .

Q. How can structural integrity and purity be validated post-synthesis?

- Answer : A combination of analytical techniques is required:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm aldehyde proton (δ ~9.8–10.2 ppm) and pyrazine/thiazole ring protons (δ 7.5–8.5 ppm) .

- IR : Verify C=O stretch (~1680–1720 cm⁻¹) and aromatic C-H stretches .

- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., ±0.3% deviation) .

- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What crystallographic strategies resolve molecular packing or disorder in this compound?

- Answer : For low-resolution or twinned crystals:

- SHELXT/SHELXD : Use dual-space algorithms for structure solution, especially with high-symmetry space groups .

- Refinement : SHELXL’s restraints (e.g., DELU, SIMU) mitigate thermal motion artifacts. Hydrogen atoms are placed geometrically, and aldehyde oxygen is refined isotropically .

- Validation : Check R-factor convergence (<5% discrepancy) and PLATON’s ADDSYM for missed symmetry .

Q. How to reconcile conflicting spectroscopic data (e.g., NMR vs. computational predictions)?

- Answer : Systematic validation steps include:

- DFT Calculations : Compare experimental NMR shifts with Gaussian/B3LYP-optimized structures (6-311++G** basis set). Discrepancies >0.5 ppm may indicate tautomerism or solvent effects .

- Solvent Correction : Simulate DMSO or CDCl₃ effects using COSMO-RS models .

- Dynamic Effects : Variable-temperature NMR identifies conformational exchange (e.g., aldehyde rotamers) .

Q. Which in vitro assays evaluate bioactivity, and how are docking studies designed for this compound?

- Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves .

- Molecular Docking :

- Protein Preparation : Retrieve target PDB files (e.g., COX-2 or EGFR), remove water, add charges (AMBER/OPLS).

- Ligand Docking : AutoDock Vina or Glide with aldehyde group flexible. Validate poses using RMSD (<2.0 Å) vs. co-crystallized ligands .

- MD Simulations : GROMACS/NAMD runs (20–50 ns) assess binding stability (RMSF <1.5 Å for ligand-protein interactions) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.